4-Isocyanato-2-methoxy-1-methylbenzene
Overview
Description
4-Isocyanato-2-methoxy-1-methylbenzene is an organic compound with the molecular formula C9H9NO2. It is a derivative of benzene, characterized by the presence of an isocyanate group (-NCO) attached to the benzene ring along with a methoxy group (-OCH3) and a methyl group (-CH3). This compound is used in various chemical reactions and has applications in different fields of scientific research .
Mechanism of Action
Target of Action
It’s known that isocyanates in general can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The mode of action of 4-Isocyanato-2-methoxy-1-methylbenzene involves its isocyanate group. Isocyanates are highly reactive and can undergo various reactions such as nucleophilic substitution . The exact mode of action would depend on the specific biochemical context and the presence of other reactive species.
Biochemical Pathways
Isocyanates are known to participate in reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
The action, efficacy, and stability of this compound would be influenced by various environmental factors. These could include the presence of other reactive species, pH, temperature, and the specific biochemical context .
Biochemical Analysis
Biochemical Properties
4-Isocyanato-2-methoxy-1-methylbenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can react with nucleophilic groups in enzymes and proteins, such as amino groups in lysine residues or thiol groups in cysteine residues. These interactions can lead to the formation of covalent bonds, potentially altering the structure and function of the enzymes and proteins involved. For instance, this compound may inhibit the activity of certain enzymes by modifying their active sites, thereby affecting metabolic pathways and cellular functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular processes such as proliferation, differentiation, and apoptosis. Additionally, the compound’s impact on cellular metabolism can result in altered energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the isocyanate group to nucleophilic sites on biomolecules, forming stable covalent adducts. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained alterations in cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert minimal or beneficial effects, such as mild enzyme modulation or slight changes in cellular metabolism. At higher doses, this compound can exhibit toxic or adverse effects, including significant enzyme inhibition, disruption of cellular processes, and potential cytotoxicity. Threshold effects have been observed, where a specific dosage level leads to a marked increase in adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through pathways involving cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, potentially causing oxidative stress and other metabolic disturbances. The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, binding to plasma proteins may facilitate the transport of this compound to target tissues, while interactions with intracellular transporters can affect its distribution within cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with resident enzymes and proteins. These interactions can modulate the activity and function of the compound, influencing cellular processes and overall cell health .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isocyanato-2-methoxy-1-methylbenzene can be synthesized through the reaction of 4-amino-2-methoxy-1-methylbenzene with phosgene (COCl2). The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The reaction proceeds as follows:
4-amino-2-methoxy-1-methylbenzene+phosgene→this compound+hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with stringent safety measures in place to handle the toxic reagents involved .
Chemical Reactions Analysis
Types of Reactions
4-Isocyanato-2-methoxy-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can add to compounds with active hydrogen atoms, such as water or alcohols, to form corresponding carbamic acids or esters.
Polymerization Reactions: The compound can participate in polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form carbamic acid, which can further decompose to amine and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Carbamic Acids: Formed from the reaction with water.
Scientific Research Applications
4-Isocyanato-2-methoxy-1-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives and polymers.
Biology: Employed in the modification of biomolecules through the formation of stable urea linkages.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polyurethanes and other polymeric materials.
Comparison with Similar Compounds
Similar Compounds
4-Isocyanato-1-methylbenzene: Similar structure but lacks the methoxy group.
4-Isocyanato-2-methylbenzene: Similar structure but lacks the methoxy group and has a different substitution pattern.
4-Isocyanato-2-methoxybenzene: Similar structure but lacks the methyl group.
Uniqueness
4-Isocyanato-2-methoxy-1-methylbenzene is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The combination of these functional groups makes it a versatile compound in organic synthesis and polymer chemistry .
Properties
IUPAC Name |
4-isocyanato-2-methoxy-1-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7-3-4-8(10-6-11)5-9(7)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZQXLUODGHLOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585489 | |
Record name | 4-Isocyanato-2-methoxy-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61386-73-0 | |
Record name | 4-Isocyanato-2-methoxy-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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